molecular formula C10H12ClNS B8397088 6-Chloro-5-ethylthioindoline

6-Chloro-5-ethylthioindoline

Cat. No. B8397088
M. Wt: 213.73 g/mol
InChI Key: YBHLKOHSHTVHKL-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

6-Chloro-5-ethylthioindole (D63) (0.35 g, 1.67 mmol) was treated with sodium cyanoborohydride as in the method of Description 10 to give the title compound (0.18 g, 57%) as a yellow oil.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[S:11][CH2:12][CH3:13].C([BH3-])#N.[Na+]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][C:3]=1[S:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClC1=C(C=C2C=CNC2=C1)SCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CCNC2=C1)SCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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